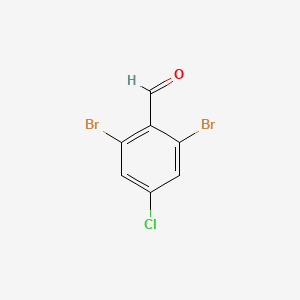

2,6-Dibromo-4-chloro-benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLGRHBWAQLGIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C=O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 4 Chloro Benzaldehyde and Its Precursors

Classical Approaches to Substituted Benzaldehyde (B42025) Synthesis

Traditional synthetic methods provide the foundational logic for constructing polysubstituted aromatic compounds. These approaches often rely on the inherent reactivity and directing effects of the functional groups present on the aromatic ring.

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. masterorganicchemistry.com The success of synthesizing a polysubstituted benzene (B151609) often depends on a carefully planned sequence of reactions, considering the directing effects of the substituents already on the ring. ucalgary.ca Substituents can be categorized as activating or deactivating and as ortho-, para-, or meta-directing. libretexts.org

For 2,6-Dibromo-4-chloro-benzaldehyde, a plausible EAS strategy could begin with a precursor like 4-chlorotoluene. In this molecule, both the chloro group and the methyl group are ortho-, para-directors. This alignment of directing effects would facilitate the bromination at the 2 and 6 positions, which are ortho to both groups. The subsequent step would involve the oxidation of the methyl group to a formyl group.

Conversely, starting with 4-chlorobenzaldehyde (B46862) presents a challenge. The chloro group directs incoming electrophiles to the ortho and para positions, while the aldehyde group is a deactivating meta-director. libretexts.org The ortho positions relative to the chlorine are the target for bromination. However, the strong deactivating and meta-directing nature of the aldehyde group would hinder and misdirect the electrophilic attack, making this a less favorable pathway.

Directed Ortho Metalation (DoM) offers a powerful method for achieving regioselective functionalization of aromatic rings that can be difficult to obtain through EAS. chem-station.com This strategy utilizes a Directed Metalation Group (DMG) which coordinates with an organolithium base, leading to deprotonation at the adjacent ortho position. acs.org This generates a stabilized aryl-lithium intermediate that can then react with an electrophile to introduce a substituent with high regioselectivity. chem-station.comacs.org

Some of the most effective DMGs include tertiary amides and O-carbamates. acs.orguwindsor.ca While aldehydes themselves are incompatible with organolithium reagents, they can be protected in-situ to allow for ortho-lithiation. chem-station.com

A potential DoM route to 2,6-Dibromo-4-chloro-benzaldehyde could start from 4-chloroaniline (B138754). The aniline (B41778) can be converted into a potent DMG, such as an N,N-diisopropylbenzamide derivative. This group would direct lithiation to the two ortho positions. Quenching the resulting dianion with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine, would install the two bromine atoms at the 2 and 6 positions. The final, and often challenging, step would be the conversion of the amide directing group into the desired benzaldehyde. uwindsor.ca

The final step in many syntheses of aromatic aldehydes is the oxidation of a precursor molecule. This typically involves the oxidation of a benzyl (B1604629) alcohol or a methyl group on the aromatic ring. A variety of reagents and conditions have been developed for this transformation, offering different levels of selectivity and efficiency.

The oxidation of a precursor like 2,6-dibromo-4-chlorobenzyl alcohol to the target aldehyde can be achieved through several methods:

Electrochemical Oxidation : An environmentally friendly method using a platinum electrode and a bromate (B103136) mediator in a biphasic system has been shown to produce high yields of benzaldehydes from substituted benzyl alcohols. abechem.com

Phase Transfer Catalysis (PTC) : Permanganate (B83412) oxidation of benzyl alcohols under PTC conditions can selectively produce benzaldehydes in high yields (>90%) without over-oxidation to carboxylic acids. rasayanjournal.co.in

Catalytic Oxidation : NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde, achieving 85% conversion with 100% selectivity. rsc.org Similarly, cerium-catalyzed aerobic oxidation provides a green method for converting benzylic alcohols to aldehydes. beilstein-journals.org

Chemical Oxidants : Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in dichloromethane (B109758) can efficiently oxidize benzyl alcohols to benzaldehydes in high yields (89-99%) within 30 minutes. tandfonline.com

The table below summarizes the effectiveness of various oxidative methods on different substituted benzyl alcohols, demonstrating the broad applicability of these techniques.

| Oxidation Method | Substrate | Product | Yield (%) | Reference |

| Electrochemical Oxidation | Benzyl alcohol | Benzaldehyde | 97 | abechem.com |

| PTC with Permanganate | Benzyl alcohol | Benzaldehyde | >90 | rasayanjournal.co.in |

| NiFe2O4 Nanocatalyst | Benzyl alcohol | Benzaldehyde | 85 | rsc.org |

| CeCl3 Photocatalysis | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 81 | beilstein-journals.org |

| CeCl3 Photocatalysis | 2,4-Dichlorobenzyl alcohol | 2,4-Dichlorobenzaldehyde | 70 | beilstein-journals.org |

| DBDMH Oxidation | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 99 | tandfonline.com |

| DBDMH Oxidation | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde (B125591) | 99 | tandfonline.com |

Convergent synthesis involves preparing different fragments of a target molecule separately and then combining them in the later stages. This approach can be more efficient for complex molecules. A multi-step synthesis for 2,6-Dibromo-4-chloro-benzaldehyde could start from readily available precursors like 2,4-dibromoaniline. google.com

A hypothetical pathway could begin with the dibromination of 4-chloroaniline to yield 2,6-dibromo-4-chloroaniline (B1580550). nih.gov The amino group of this intermediate can then be converted into a formyl group. This is often achieved via the Sandmeyer reaction, where the amine is first diazotized with nitrous acid to form a diazonium salt. The diazonium salt can then be treated with various reagents to introduce the formyl group, for instance, by conversion to a nitrile followed by reduction, or through other formylation equivalents.

Modern and Sustainable Synthetic Methodologies

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. Catalysis plays a central role in these modern approaches.

Modern catalysis offers powerful tools for introducing functional groups onto an aromatic ring with high regioselectivity, often under milder conditions than classical methods.

Catalytic Formylation: Transition-metal catalysis, particularly with palladium, has revolutionized the formylation of aryl halides. acs.orgbgu.ac.il These methods can operate under low pressures of carbon monoxide and use a hydrogen donor. For instance, a precursor such as 1,3-dibromo-5-chlorobenzene (B31355) could potentially be formylated using a palladium catalyst with a specialized phosphine (B1218219) ligand like di(1-adamantyl)-n-butylphosphine (cataCXium A). researchgate.net This approach allows for the direct introduction of the aldehyde group onto a pre-halogenated aromatic ring.

The table below shows results for the palladium-catalyzed formylation of various aryl halides, indicating the broad scope of this methodology.

| Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |

| Iodobenzene | Pd(PPh3)4 | HMPA | 96 (GC) | acs.org |

| 4-Bromoanisole | Pd(OAc)2/cataCXium A | TMEDA | 96 | researchgate.net |

| 4-Bromochlorobenzene | Pd(OAc)2/cataCXium A | TMEDA | 95 | researchgate.net |

| 3,5-Dichlorobromobenzene | Pd(OAc)2/cataCXium A | TMEDA | 91 | researchgate.net |

Regioselective Halogenation: While classical electrophilic halogenation is often governed by the existing substituents, modern catalytic systems can override these directing effects to achieve non-traditional substitution patterns. Iridium-catalyzed C-H borylation is a state-of-the-art technique for the highly regioselective functionalization of arenes. nih.gov While not a direct halogenation, the introduced boryl group can be subsequently converted to a halogen, providing a modern pathway to control the position of bromination. Such advanced strategies highlight the ongoing evolution of synthetic chemistry toward greater precision and efficiency.

Green Chemistry Principles in the Synthesis of Halogenated Aldehydes

The integration of green chemistry principles into the synthesis of halogenated aldehydes aims to mitigate environmental impact and enhance safety. rroij.comresearchgate.net These principles guide the development of more sustainable chemical processes by focusing on aspects such as atom economy, the use of safer solvents, and the reduction of hazardous waste. rroij.comimist.maacs.org

Key tenets of green chemistry applicable to halogenated aldehyde synthesis include:

Waste Prevention: Designing syntheses to minimize the generation of unwanted byproducts. imist.ma

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. acs.org For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or solvent-free procedures. researchgate.netimist.ma For example, carrying out reactions in an aqueous medium avoids the use of toxic solvents like benzene. imist.ma

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction. rroij.comacs.org

Avoiding Chemical Derivatives: Minimizing or avoiding the use of protecting groups or temporary modifications, as these steps require additional reagents and generate waste. rroij.comacs.org

A notable green approach to halogenation involves replacing hazardous liquid bromine with an aqueous solution of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). researchgate.netimist.ma Similarly, the use of lithium hydroxide (B78521) as a catalyst in condensation reactions for aldehyde synthesis is considered a greener alternative as it is less hygroscopic and easier to handle than other alkali metal hydroxides. imist.ma

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

| Reaction Type | Conventional Method | Green Chemistry Approach | Green Advantage |

|---|---|---|---|

| Halogenation (Bromination) | Use of liquid bromine and chlorinated solvents (e.g., CH₂Cl₂). researchgate.net | Use of aqueous HBr and H₂O₂ in a solvent like ethanol. researchgate.netimist.ma | Avoids corrosive liquid bromine and hazardous chlorinated solvents. researchgate.net |

| Aldol (B89426) Condensation | Use of stoichiometric strong bases like NaOH in organic solvents. | Catalytic amount of a milder base like LiOH, potentially in aqueous media or solvent-free. imist.ma | Avoids hazardous solvents and uses a safer, easier-to-handle catalyst. imist.ma |

| Diels-Alder Reaction | Often performed in toxic solvents like benzene. imist.ma | Performed in water at room temperature. imist.ma | Eliminates toxic solvents, energy-efficient, and 100% atom efficient. imist.ma |

Flow Chemistry Applications for Scalable Production

Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for the scalable production of aryl aldehydes. nih.gov This methodology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govbeilstein-journals.org

For gas-liquid reactions, such as carbonylation using carbon monoxide (CO), tubular plug flow reactors provide a safe and efficient platform for utilizing gases directly from cylinders. nih.gov The high interfacial area in segmented flow regimes minimizes mass-transfer limitations, and the small reactor volume enhances safety when working with high pressures and temperatures. nih.gov A continuous-flow protocol for the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides using syngas (a mixture of CO and H₂) has been developed to produce aryl aldehydes in good to excellent yields. nih.gov This process operates at 12 bar and 120 °C with low catalyst loadings, demonstrating its efficiency and potential for scale-up. nih.gov

Flow chemistry is also well-suited for reactions involving unstable intermediates, such as aryldiazonium salts. A continuous-flow process for the Meerwein arylation has been developed to synthesize monoarylated acetaldehydes from anilines and ethyl vinyl ether, a method that avoids issues of over-arylation common in traditional batch methods. organic-chemistry.org The ability to generate and immediately use unstable reagents enhances the safety and scalability of the process. organic-chemistry.org

Table 2: Flow Chemistry Applications in Aryl Aldehyde Synthesis

| Reaction | Key Features in Flow | Advantages Over Batch | Reference |

|---|---|---|---|

| Pd-catalyzed Reductive Carbonylation | Uses syngas (CO/H₂) at 12 bar and 120°C; 45 min residence time. | Enhanced safety with pressurized gases, precise stoichiometric control, scalable. | nih.gov |

| Meerwein Arylation | In situ generation of aryldiazonium salts; ferrocene (B1249389) catalyst. | Safe handling of unstable intermediates, high functional group tolerance, mono-selectivity. | organic-chemistry.org |

| Aldol Reaction | Improved mixing and temperature control; reduced reaction times (e.g., 20 min vs. 40 h). | Higher yields and selectivity, prevention of self-condensation/polymerization. | beilstein-journals.org |

| Selective Ester Reduction | DIBAL-H mediated reduction at low temperatures with controlled residence time. | Significant increase in selectivity and yield compared to batch. | researchgate.net |

Photochemical Approaches to Aryl Aldehyde Synthesis

Photochemical methods offer unique, mild, and often highly selective pathways to synthesize aryl aldehydes. nih.govbeilstein-journals.org These reactions are typically initiated by visible light, which acts as a "traceless" reagent, often allowing for transformations that are difficult to achieve through thermal methods. core.ac.uk

One powerful strategy involves the synergistic combination of multiple catalytic cycles. For instance, a novel approach to aromatic aldehydes from saturated cyclohexanecarbaldehyde precursors utilizes the interplay of enamine catalysis, photoredox catalysis, and cobalt catalysis. nih.gov In this process, an enamine intermediate is oxidized by a photoredox catalyst under blue LED irradiation, followed by a cobalt-mediated desaturation to form the aromatic aldehyde. nih.gov

Direct C–H functionalization of aldehydes with aryl halides can be achieved by merging photocatalyzed hydrogen atom transfer (HAT) with palladium catalysis. acs.org This method provides a direct route to ketones but highlights a pathway for activating the aldehyde C-H bond, which is relevant for aldehyde synthesis and modification. Furthermore, catalyst-free photochemical reactions have been developed. A telescoped flow strategy combines a light-driven (365 nm) reductive arylation between aromatic aldehydes and cyanopyridines with a subsequent oxidation step, demonstrating a highly efficient process with short residence times. core.ac.uk The photodecarbonylation of α-aryl aldehydes upon UV irradiation is another established photochemical transformation. researchgate.net

Table 3: Overview of Photochemical Methods for Aryl Aldehyde Synthesis

| Method | Catalyst(s) / Reagents | Light Source | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Desaturative Synthesis | Organocatalyst, Ir-photocatalyst, Co-catalyst | Blue LEDs | Single-electron transfer (SET) oxidation of an enamine intermediate. | nih.gov |

| Deformylative Halogenation | Photoredox catalyst or photocatalyst-free (for iodination) | Visible Light | Homolysis of a 1,4-dihydropyridine (B1200194) (DHP) to generate a C(sp³)-centered radical. | nih.gov |

| Reductive Arylation | Catalyst-free | 365 nm UV Light | Photo-induced reductive cross-coupling of aldehydes with cyanoarenes. | core.ac.uk |

| Aldehydes as Photoinitiators | Aromatic aldehydes (e.g., 4-anisaldehyde) | Visible Light | Hydrogen atom abstraction by the excited carbonyl compound. | beilstein-journals.org |

Mechanistic Studies of Synthetic Pathways

Understanding the detailed mechanisms of the reactions used to synthesize 2,6-Dibromo-4-chloro-benzaldehyde is crucial for optimizing reaction conditions and improving yields.

Investigation of Reaction Intermediates and Transition States

A reaction mechanism is a step-by-step description of a chemical transformation, involving transient species known as reaction intermediates and high-energy transition states. youtube.com A reaction intermediate is a molecule that is formed in one step and consumed in a subsequent step, corresponding to a local energy minimum on a reaction energy profile. youtube.com A transition state, conversely, is a high-energy configuration that must be passed through for reactants to become products and represents a maximum on the energy profile. youtube.com

In the synthesis of halogenated benzaldehydes, several types of intermediates can be postulated. For electrophilic aromatic substitution (the likely pathway for direct bromination of 4-chlorobenzaldehyde), the key intermediate is a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. The formation of this intermediate is often the rate-determining step.

In modern palladium-catalyzed cross-coupling reactions, which could be used to construct the aryl framework, the mechanism involves a series of organometallic intermediates. The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) oxidative addition complex. acs.org This is followed by transmetalation with another nucleophilic partner and concludes with reductive elimination to form the product and regenerate the Pd(0) catalyst. acs.org Mechanistic studies, often employing techniques like NMR spectroscopy and DFT calculations, are used to identify and characterize these transient species. acs.orgacs.orgacs.org For example, in a Pd-catalyzed desulfinative coupling, the oxidative addition complex was synthesized independently and confirmed to be a competent catalyst in the reaction. acs.org

Table 4: Potential Intermediates in Halogenated Benzaldehyde Synthesis

| Reaction Type | Key Intermediate | Description | Role in Mechanism |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Wheland Intermediate (Sigma Complex) | A resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. | Critical species formed during the addition of Br⁺ to the ring. |

| Palladium Cross-Coupling | Oxidative Addition Complex | A Pd(II) species formed by the insertion of a Pd(0) catalyst into an aryl-halide bond. acs.org | The first step in many cross-coupling catalytic cycles. acs.org |

| Photoredox Catalysis | Radical Ions | Species with an unpaired electron and a charge, formed via single-electron transfer (SET). nih.gov | Initiates radical cascade or coupling reactions. |

| Organolithium Reactions | α-amino alkoxide | An intermediate formed in situ from the reaction of formamide (B127407) and an organolithium reagent. liberty.edu | Acts as a precursor for directed ortho-metalation. liberty.edu |

Kinetic Analysis of Rate-Determining Steps in Formation

For reactions involving benzaldehyde derivatives, such as the Claisen-Schmidt condensation, competition experiments and the construction of Hammett plots are effective methods for probing the RDS. acs.org A positive reaction constant (ρ) obtained from a Hammett plot for the reaction of substituted benzaldehydes suggests that the reaction rate is enhanced by electron-withdrawing groups on the benzaldehyde. acs.org This indicates that the nucleophilic attack on the carbonyl carbon is likely the rate-determining step, as the electrophilicity of the carbonyl is increased. acs.org

In the oxidation of benzyl alcohols to benzaldehydes by aqueous sodium dichromate, kinetic studies revealed that aldehydes are more resistant to oxidation than the corresponding alcohols. cdnsciencepub.com The mechanism is believed to involve a pre-oxidative hydration of the aldehyde to a gem-diol, which is the species that is actually oxidized. The unfavorable entropy of activation for aldehyde oxidation is consistent with this hydration step. cdnsciencepub.com

Theoretical studies can also provide deep insight into reaction kinetics. For a multicomponent reaction involving benzaldehyde, a theoretical investigation identified the carbon-carbon bond formation between benzaldehyde and Meldrum's acid as the rate-determining step. nih.gov Similarly, DFT calculations for a gold-catalyzed hydroalkylation identified a organic-chemistry.orgCurrent time information in Vanderburgh County, US.-hydride shift as the RDS. acs.org

Table 5: Rate-Determining Steps (RDS) in Benzaldehyde Formation/Reactions

| Reaction | Identified RDS | Method of Determination | Reference |

|---|---|---|---|

| Claisen-Schmidt Condensation | Nucleophilic addition to the aldehyde. | Competition experiments and Hammett plots (positive ρ value). | acs.org |

| Benzoin Condensation | Can be adduct formation, Breslow intermediate formation, or attack of the intermediate, depending on concentration. | IRM screening and stoichiometric studies. | rsc.org |

| Dichromate Oxidation of Benzaldehyde | Oxidation of the hydrated gem-diol form. | Kinetic studies, Hammett plots (positive ρ value), activation parameters. | cdnsciencepub.com |

| Multicomponent Pyrido[2,3-d]pyrimidine Synthesis | C-C bond formation between benzaldehyde and Meldrum's acid. | Theoretical analysis (free energy profiles). | nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation and purification of the final product and any synthetic intermediates are critical steps to ensure the desired compound is obtained with a high degree of purity. sciencemadness.orgdeadnet.se For a solid compound like 2,6-Dibromo-4-chloro-benzaldehyde, several standard and advanced techniques are applicable.

Recrystallization is a primary method for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. sciencemadness.org

Chromatography is a versatile and powerful set of techniques for separating mixtures.

Column Chromatography: This is a widely used preparative technique where the sample is passed through a column packed with a solid stationary phase (e.g., silica (B1680970) gel). nih.gov A liquid mobile phase (eluent) carries the components through the column at different rates depending on their adsorption to the stationary phase, allowing for separation.

Preparative Layer Chromatography (PLC): This is a variation of thin-layer chromatography (TLC) but on a larger scale. It is useful for purifying small to moderate quantities of material. liberty.edu

Distillation is used for purifying liquids or low-melting solids based on differences in boiling points.

Vacuum Distillation: This technique is employed for compounds that are thermally unstable or have very high boiling points at atmospheric pressure. sciencemadness.org By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.

Steam Distillation: This method is useful for separating water-immiscible compounds from non-volatile impurities. Steam is passed through the mixture, and the volatile compound co-distills with the water. sciencemadness.org

Extraction is used to separate a compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent.

The choice of purification method depends on the physical properties of the compound (solid, liquid, melting/boiling point, solubility, thermal stability) and the nature of the impurities. sciencemadness.orgresearchgate.net

Table 6: Common Purification Techniques

| Technique | Principle of Separation | Best Suited For | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility at varying temperatures. | Crystalline solids with thermally stable properties. | sciencemadness.orgresearchgate.net |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Complex mixtures; purification of solids or non-volatile liquids. | nih.gov |

| Vacuum Distillation | Differential boiling points at reduced pressure. | High-boiling or thermally sensitive liquids. | sciencemadness.org |

| Steam Distillation | Co-distillation of volatile, water-immiscible compounds with steam. | Separating volatile compounds from non-volatile inorganic salts or organic material. | sciencemadness.org |

| Extraction | Differential solubility in two immiscible liquid phases. | Separating compounds based on acidity, basicity, or general solubility. | sciencemadness.org |

Reactivity and Transformation Pathways of 2,6 Dibromo 4 Chloro Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a primary site for both nucleophilic addition and oxidation-reduction reactions.

The carbonyl carbon of the aldehyde is electrophilic and readily attacked by nucleophiles. This is the basis for several important carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a key reaction involving the addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration, to yield an α,β-unsaturated product. mychemblog.com This reaction is fundamental in organic synthesis for creating carbon-carbon double bonds. mdpi.com The reaction is typically base-catalyzed, with catalysts like piperidine (B6355638) or boric acid being employed. mychemblog.commdpi.com Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are essential for this transformation. mychemblog.com Examples include malononitrile (B47326) and isobutyl cyanoacetate (B8463686). mdpi.comchemrxiv.org The products of these reactions are often E-alkenes. bas.bg

In a typical procedure, the aromatic aldehyde is reacted with an active methylene compound in the presence of a catalyst. For instance, various ring-disubstituted benzaldehydes have been successfully condensed with isobutyl cyanoacetate using piperidine as a catalyst to synthesize novel isobutyl phenylcyanoacrylates. chemrxiv.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |

| Aromatic Aldehydes | Isobutyl cyanoacetate | Piperidine | Isobutyl phenylcyanoacrylates | chemrxiv.org |

| 4-Chlorobenzaldehyde (B46862) | Malononitrile | Boric Acid | 2-(4-chlorobenzylidene)malononitrile | mdpi.comsciforum.net |

| Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | None (in H₂O:EtOH) | Electron-deficient alkenes | bas.bg |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are pivotal methods for synthesizing alkenes from aldehydes. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl compound into an alkene. masterorganicchemistry.com The HWE reaction, a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. wikipedia.orgwiley-vch.de These carbanions are generally more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.orgwiley-vch.de The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org

These reactions are instrumental in extending carbon chains and can be used to synthesize a wide variety of substituted alkenes. masterorganicchemistry.com For example, the Wittig reaction has been used to convert various aldehydes and ketones into alkenes, including intramolecular versions to form rings. masterorganicchemistry.com

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Phosphine (B1218219) oxide | Water-soluble dialkylphosphate salt |

| Stereoselectivity | Can produce Z or E isomers | Predominantly produces E-isomers |

| Reactivity | Ylides can be less stable | Carbanions are more nucleophilic |

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com A variation of this is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org Since 2,6-dibromo-4-chloro-benzaldehyde has no α-hydrogens, it can only act as the electrophilic acceptor in such reactions. byjus.com This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in ethanol. rsc.orgimamu.edu.sa

The reaction involves the formation of an enolate from a ketone (like acetophenone), which then attacks the carbonyl carbon of the aromatic aldehyde. byjus.com The resulting β-hydroxy ketone intermediate readily dehydrates to form a conjugated enone, often called a chalcone (B49325). byjus.comrsc.org This dehydration is often rapid and drives the reaction to completion. byjus.com

Research has demonstrated the synthesis of chalcone derivatives by reacting various benzaldehydes with acetophenones. rsc.orgimamu.edu.sasemanticscholar.org For instance, 4-chlorobenzaldehyde has been reacted with acetophenone (B1666503) in a solvent-free method using sodium hydroxide to produce (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one. rsc.orgimamu.edu.sa

Table 3: Examples of Claisen-Schmidt Condensation Reactions

| Aldehyde | Ketone | Base | Product | Reference |

| Benzaldehyde (B42025) derivatives | Acetophenone | NaOH (solvent-free) | Chalcones | rsc.org |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | 3-(4-chlorophenyl)-1-phenyl-2-propenone | imamu.edu.sa |

| Benzaldehyde derivatives | 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone | Base | Chalcone intermediates | semanticscholar.org |

Grignard reagents (organomagnesium halides) are powerful nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols upon acidic workup. ambeed.comuwindsor.ca The reaction of a Grignard reagent with an aldehyde is a classic method for forming carbon-carbon bonds. walisongo.ac.id It has been shown that functionalized Grignard reagents can be prepared and reacted with aldehydes at low temperatures. cmu.edu For example, the Grignard reagent derived from 1-bromo-4-chlorobenzene (B145707) reacts with dimethylformamide (DMF) to synthesize 4-chlorobenzaldehyde. walisongo.ac.id While direct examples with 2,6-dibromo-4-chloro-benzaldehyde are not prevalent in the searched literature, the principle of Grignard addition is a fundamental transformation for such aldehydes. The reaction would involve the addition of a Grignard reagent (R-MgX) to the aldehyde, followed by hydrolysis, to yield a (2,6-dibromo-4-chlorophenyl)(R)methanol.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

The oxidation of aldehydes to carboxylic acids is a common transformation. psu.edu Various oxidizing agents can be employed. While specific examples for the direct oxidation of 2,6-dibromo-4-chloro-benzaldehyde are not detailed in the provided search results, analogous transformations are well-established. For instance, other halogenated aromatic aldehydes have been oxidized to their corresponding carboxylic acids. asm.org The oxidation of aldehydes can also be achieved under aerobic conditions using catalysts. d-nb.info

The reduction of 2,6-dibromo-4-chloro-benzaldehyde to the corresponding primary alcohol, (2,6-dibromo-4-chlorophenyl)methanol, is a well-documented transformation. google.com A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). google.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727). google.com In one documented procedure, 2,6-dibromobenzaldehyde (B1337937) was reduced with sodium borohydride in methanol to yield 2,6-dibromobenzyl alcohol in 97% yield. google.com Similarly, other halogenated benzaldehydes have been reduced to their corresponding benzyl (B1604629) alcohols using reagents like lithium aluminum hydride. asm.org

Table 4: Reduction of 2,6-Dibromobenzaldehyde

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| 2,6-Dibromobenzaldehyde | Sodium borohydride | Methanol | 2,6-Dibromobenzyl alcohol | 97% | google.com |

Oxidation and Reduction Reactions

Selective Oxidation to Carboxylic Acids

The aldehyde group of 2,6-dibromo-4-chloro-benzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 2,6-dibromo-4-chloro-benzoic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of 2,6-dibromo-4-chloro-benzaldehyde are not extensively detailed in the provided results, the analogous transformation of similar aldehydes, such as 4-chlorobenzaldehyde to 4-chlorobenzoic acid, is a well-established process. coconote.apprsc.org This is often achieved using a variety of oxidizing agents.

Commonly employed reagents for such oxidations include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Silver oxide (Ag₂O)

The reaction conditions for these oxidations, such as temperature and solvent, are critical to ensure high yields and to avoid unwanted side reactions, particularly those involving the halogen substituents.

Selective Reduction to Alcohols and Hydrocarbons

The aldehyde functional group in 2,6-dibromo-4-chloro-benzaldehyde can be selectively reduced to a primary alcohol, (2,6-dibromo-4-chlorophenyl)methanol, or further to a methyl group, yielding 4-chloro-2,6-dibromotoluene.

The reduction to the corresponding alcohol is commonly achieved using hydride reagents. A patent for the preparation of 2,6-dibromobenzyl alcohol describes the use of sodium borohydride (NaBH₄) in methanol to reduce 2,6-dibromobenzaldehyde. google.com This method is generally applicable to substituted benzaldehydes.

| Reducing Agent | Product | Typical Conditions |

| Sodium borohydride (NaBH₄) | (2,6-dibromo-4-chlorophenyl)methanol | Methanol, Room Temperature google.com |

| Lithium aluminum hydride (LiAlH₄) | (2,6-dibromo-4-chlorophenyl)methanol | Diethyl ether or THF, 0°C to room temperature |

Further reduction of the aldehyde to a hydrocarbon (a methyl group) can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions.

Disproportionation Reactions (e.g., Cannizzaro Reaction)

Since 2,6-dibromo-4-chloro-benzaldehyde lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgbyjus.com This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgbyjus.com

The reaction of 2,6-dibromo-4-chloro-benzaldehyde with a concentrated base, such as potassium hydroxide (KOH), would yield an equimolar mixture of potassium 2,6-dibromo-4-chloro-benzoate and (2,6-dibromo-4-chlorophenyl)methanol. rsc.orgwikipedia.orgbyjus.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. byjus.com The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, effecting the reduction while it is itself oxidized. byjus.com

A similar reaction is observed with 4-chlorobenzaldehyde, which, upon treatment with potassium hydroxide, yields 4-chlorobenzoic acid and 4-chlorobenzyl alcohol. coconote.app

Reactions with Nitrogen Nucleophiles (e.g., Hydrazone Formation)

The aldehyde group of 2,6-dibromo-4-chloro-benzaldehyde readily reacts with nitrogen-containing nucleophiles, such as hydrazine (B178648) and its derivatives, to form hydrazones. researchgate.net This condensation reaction involves the formation of a carbon-nitrogen double bond. For instance, the reaction with hydrazine would produce 2,6-dibromo-4-chloro-benzaldehyde hydrazone.

Reactions Involving Aromatic Halogen Substituents

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

The bromine and chlorine atoms on the aromatic ring of 2,6-dibromo-4-chloro-benzaldehyde can participate in various palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and finally reductive elimination to yield the product and regenerate the catalyst. nih.gov

Regioselectivity and Chemoselectivity in Palladium-Catalyzed Couplings

In molecules with multiple halogen substituents, such as 2,6-dibromo-4-chloro-benzaldehyde, the regioselectivity and chemoselectivity of cross-coupling reactions are of significant interest. The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br > C-Cl. mdpi.com This is attributed to the differences in bond dissociation energies, with the C-Br bond being weaker than the C-Cl bond.

Consequently, in palladium-catalyzed reactions, the bromine atoms at the 2- and 6-positions are expected to be more reactive than the chlorine atom at the 4-position. This allows for selective functionalization at the ortho positions while leaving the chloro substituent intact. For instance, in a Suzuki-Miyaura or Sonogashira coupling, the reaction would likely occur preferentially at one or both of the C-Br bonds.

However, factors such as the choice of ligand, catalyst, and reaction conditions can influence this selectivity. acs.org In some cases, particularly with quinoline (B57606) systems, substitution at a C-Cl bond can be favored due to electronic effects from adjacent heteroatoms. mdpi.com For 2,6-dibromo-4-chloro-benzaldehyde, the general trend of C-Br being more reactive than C-Cl is expected to dominate.

| Reaction Type | Expected Site of Primary Reactivity | Rationale |

| Suzuki-Miyaura | C-Br bonds (positions 2 and 6) | Lower C-Br bond dissociation energy compared to C-Cl. |

| Heck | C-Br bonds (positions 2 and 6) | Lower C-Br bond dissociation energy. |

| Sonogashira | C-Br bonds (positions 2 and 6) | Lower C-Br bond dissociation energy. mdpi.com |

| Buchwald-Hartwig | C-Br bonds (positions 2 and 6) | Lower C-Br bond dissociation energy. |

Mechanistic Aspects of Oxidative Addition and Reductive Elimination

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. For an aryl halide like 2,6-dibromo-4-chloro-benzaldehyde, these processes are critical for its derivatization.

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an aryl-halide bond to a low-valent transition metal center, most commonly a palladium(0) complex. nih.govlibretexts.org This step involves the cleavage of the carbon-halogen (C-X) bond and results in the oxidation of the metal (e.g., from Pd(0) to Pd(II)). libretexts.org The reactivity of the C-X bond towards oxidative addition generally follows the trend C-I > C-Br > C-Cl, based on bond dissociation energies. nih.gov In the case of 2,6-dibromo-4-chloro-benzaldehyde, a palladium(0) catalyst would preferentially react with one of the two equivalent C-Br bonds over the more robust C-Cl bond.

The mechanism can be complex. For electron-rich metal centers, the reaction is facilitated. libretexts.org While η²-coordination of the metal to the aromatic π-system can occur, the oxidative addition to the aryl halide bond is generally the thermodynamically favored pathway. nih.gov Mechanistic studies have shown that for some systems, the reaction may proceed through a three-coordinate anionic intermediate or a concerted pathway. libretexts.orgnih.gov The choice of ligand on the metal center is crucial; electron-rich and bulky phosphine ligands, for instance, are known to promote the oxidative addition step. scholaris.caacs.org

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands from the metal coordination sphere are eliminated to form a new bond, and the metal center is reduced by two oxidation states (e.g., from Pd(II) to Pd(0)). libretexts.org This step is the product-forming stage of most cross-coupling catalytic cycles. nih.gov For a successful catalytic turnover, reductive elimination must be facile. The process is generally favored from three-coordinate complexes and can be influenced by the steric and electronic properties of the ligands. scholaris.ca Notably, while electron-poor ligands are typically expected to favor reductive elimination, bulky, electron-rich phosphines have also been shown to induce the reductive elimination of aryl halides from Pd(II) complexes, highlighting the complexity of ligand effects. scholaris.ca

In the context of transforming 2,6-dibromo-4-chloro-benzaldehyde, a selective oxidative addition at one C-Br bond, followed by transmetalation with a coupling partner (e.g., an organoboron reagent) and subsequent reductive elimination, would lead to a mono-substituted product, which could then potentially undergo a second, different coupling reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the strongly electron-withdrawing aldehyde group, along with three halogen atoms, makes the aromatic ring of 2,6-dibromo-4-chloro-benzaldehyde highly activated towards nucleophilic aromatic substitution (SNAr). wuxiapptec.com This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. orientjchem.org

Mechanism of SNAr Reaction

| Step | Description | Intermediate |

|---|---|---|

| 1. Addition | A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group. This is typically the rate-determining step. | Meisenheimer Complex (anionic σ-complex) |

| 2. Elimination | The leaving group departs, restoring the aromaticity of the ring and forming the final substitution product. | - |

Influence of Substituents on SNAr Reactivity and Regioselectivity

The reactivity and regioselectivity of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring.

Activating Group: The aldehyde (-CHO) group is a powerful activating group for SNAr reactions. It withdraws electron density from the ring through both inductive and resonance effects, particularly from the ortho and para positions. This deactivation makes the ring carbons more electrophilic and stabilizes the negative charge of the intermediate Meisenheimer complex. wuxiapptec.comorientjchem.org

Leaving Groups: In SNAr reactions, the leaving group ability often follows the trend F > Cl ≈ Br > I, which is inverse to the trend for SN1/SN2 reactions and is related to the electronegativity and ability of the halogen to stabilize the negative charge in the transition state. wuxiapptec.com

Regioselectivity: In 2,6-dibromo-4-chloro-benzaldehyde, the aldehyde group activates the ortho (C2, C6) and para (C4) positions. Both C-Br bonds are at the highly activated ortho positions, while the C-Cl bond is at the activated para position. Given the similar leaving group abilities of Br and Cl, competition between substitution at the ortho and para positions is expected. However, the ortho positions are generally more activated by the aldehyde group. Therefore, a nucleophile is most likely to attack at either C2 or C6, leading to the displacement of a bromide ion.

Computational Analysis of LUMO for SNAr Pathway Prediction

Computational chemistry, particularly the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), provides a powerful tool for predicting the regioselectivity of SNAr reactions. wuxiapptec.comdiva-portal.org According to frontier molecular orbital theory, the nucleophile's Highest Occupied Molecular Orbital (HOMO) will interact with the electrophile's LUMO. The reaction is expected to occur at the atom where the LUMO has the largest coefficient (lobe). wuxiapptec.comwuxibiology.com

For a molecule like 2,6-dibromo-4-chloro-benzaldehyde, a computational analysis would likely reveal the following:

The LUMO energy would be low, consistent with a molecule that is a good electrophile.

The largest lobes of the LUMO would be centered on the carbon atoms at the ortho (C2, C6) and para (C4) positions, as these are the sites most activated by the aldehyde group.

A detailed analysis, potentially including an overlay of the LUMO with an electron density map, could reveal differences in the steric accessibility of the LUMO lobes at C2 and C6. wuxiapptec.com This could predict whether a nucleophile would preferentially attack one of the two chemically equivalent positions, although for this symmetrical molecule, they are expected to be equally reactive.

By calculating the reaction energy profiles for the formation of the different possible Meisenheimer complexes (attack at C2/C6 vs. C4), the activation energies can be compared. The pathway with the lower activation energy would be the predicted major reaction pathway. wuxiapptec.com

Such analyses have successfully predicted regioselectivity in other polyhalogenated benzaldehydes, often matching experimental outcomes with high accuracy. wuxiapptec.comrsc.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to generate organometallic reagents from organic halides. This process is particularly useful for polyhalogenated aromatics, enabling regioselective functionalization. The reaction typically involves an organolithium reagent (e.g., n-BuLi, s-BuLi) or a Grignard reagent. acs.orgnih.govuni-muenchen.de

The regioselectivity of the exchange is governed by two main factors:

Halogen Reactivity: The ease of exchange follows the order I > Br > Cl > F. clockss.org

Directing Effects: The presence of a directing group can stabilize the resulting organometallic species, often leading to exchange at the ortho position. Carbonyl groups are known to direct lithiation to the ortho position. researchgate.net

In 2,6-dibromo-4-chloro-benzaldehyde, both bromine atoms are ortho to the directing aldehyde group. Furthermore, bromine undergoes exchange much more readily than chlorine. Therefore, treatment with one equivalent of an organolithium reagent like n-butyllithium at low temperature is expected to result in a highly regioselective exchange at one of the C-Br positions (C2 or C6) to form an aryllithium intermediate. researchgate.netacademie-sciences.fr This intermediate can then be trapped with various electrophiles to introduce a new substituent.

Predicted Outcome of Halogen-Metal Exchange

| Reagent | Predicted Site of Exchange | Rationale | Resulting Intermediate |

|---|---|---|---|

| 1 eq. n-BuLi, low temp. | C2 or C6 | Br > Cl reactivity; ortho-directing effect of CHO | 2-Lithio-6-bromo-4-chloro-benzaldehyde |

| 1 eq. i-PrMgCl·LiCl | C2 or C6 | Br > Cl reactivity; ortho-directing effect of CHO | 2-(Magnesiochloro)-6-bromo-4-chloro-benzaldehyde |

This selective generation of an organometallic species at a specific position, while leaving the other halogen atoms untouched, is a powerful strategy for the stepwise, controlled synthesis of polysubstituted aromatic compounds.

Regio- and Chemoselectivity in Multi-functional Transformations

The presence of multiple reactive sites in 2,6-dibromo-4-chloro-benzaldehyde—the aldehyde carbonyl and three C-X bonds—necessitates careful control of reaction conditions to achieve selective transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the aldehyde group can be selectively reduced to an alcohol in the presence of the aryl halides using specific reducing agents. beilstein-journals.orgd-nb.info Conversely, cross-coupling reactions at the C-Br positions can often be performed without affecting the aldehyde group. sciengine.com

Regioselectivity refers to the preferential reaction at one position over another. As discussed, SNAr and halogen-metal exchange reactions are expected to be highly regioselective for the ortho C-Br positions over the para C-Cl position. wuxiapptec.comresearchgate.net Further differentiation between the two C-Br bonds is not possible unless a chiral reagent or catalyst is used that can distinguish the enantiotopic positions.

Strategic Orthogonal Protection and Deprotection Approaches

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others, enabling the stepwise modification of a multifunctional molecule. nih.govfiveable.meiris-biotech.de For 2,6-dibromo-4-chloro-benzaldehyde, the most logical approach involves the protection of the highly reactive aldehyde group.

Protection of the Aldehyde: The aldehyde can be converted into a more stable functional group, such as an acetal (B89532) (e.g., by reacting with ethylene (B1197577) glycol under acidic conditions). Acetals are stable to a wide range of nucleophilic and basic conditions, including those used for organometallic reactions and SNAr. nih.gov

Modification of the Aromatic Ring: With the aldehyde group masked, the electronic nature of the substituent at C1 changes from strongly deactivating to weakly activating. This alters the reactivity of the ring. Halogen-metal exchange or cross-coupling reactions can then be performed selectively at the C-Br positions.

Deprotection: After the desired modifications to the aromatic ring are complete, the acetal can be easily removed by hydrolysis under mild acidic conditions, regenerating the aldehyde functionality without disturbing the newly installed groups. nih.govnih.gov

This strategic use of protection and deprotection allows for a modular approach to synthesizing complex derivatives of 2,6-dibromo-4-chloro-benzaldehyde that would be difficult to achieve otherwise due to competing reactions.

Electronic and Steric Effects on Reaction Outcomes

The chemical behavior of 2,6-Dibromo-4-chloro-benzaldehyde is a direct consequence of the electronic and steric effects exerted by its halogen substituents. These effects often act in opposition, and the net result on reaction rates and product distribution depends on the specific reaction conditions and the nature of the reacting partners.

Electronic Effects:

The three halogen atoms (two bromine and one chlorine) on the benzaldehyde ring are strongly electron-withdrawing primarily through their inductive effect (-I effect). This has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: The withdrawal of electron density from the aromatic ring extends to the aldehyde group. This makes the carbonyl carbon more electron-deficient and, therefore, a more potent electrophile. This enhanced electrophilicity should, in principle, make the aldehyde more susceptible to attack by nucleophiles. Studies on substituted benzaldehydes have shown that electron-withdrawing groups generally lead to a more electron-deficient reaction center at the aldehyde. ijirset.com

Deactivation of the Aromatic Ring: The strong inductive effects of the halogens make the benzene (B151609) ring highly electron-poor. This deactivates the ring towards electrophilic aromatic substitution reactions. Any such reaction would be extremely sluggish and require harsh conditions. Conversely, this electron deficiency can make the ring more susceptible to nucleophilic aromatic substitution, although this is less common for benzaldehydes.

Steric Effects:

The most defining feature of 2,6-Dibromo-4-chloro-benzaldehyde's reactivity is the profound steric hindrance caused by the two large bromine atoms flanking the aldehyde group. This steric bulk presents a significant physical barrier, impeding the approach of reagents to the carbonyl carbon. ias.ac.in

Hindrance to Nucleophilic Attack: While electronic effects make the carbonyl carbon more reactive, steric hindrance makes it less accessible. For many reactions, this steric factor is dominant, leading to slower reaction rates compared to less hindered aldehydes like 4-chlorobenzaldehyde. ias.ac.in

Influence on Reaction Feasibility: The steric clash can be so severe, especially with bulky nucleophiles, that it may prevent a reaction from occurring altogether or lead to significantly reduced yields. Studies on other 2,6-disubstituted benzaldehydes have shown their recalcitrance in certain reactions, such as the homo-benzoin condensation, due to the poor reactivity of the aldehyde as an electrophilic component. rsc.org Research on N-heterocyclic carbene (NHC) catalysis has also highlighted that increased steric hindrance from 2,6-disubstituted aryl groups can reduce reaction rates. worktribe.comrsc.org

Combined Effects and Reaction Outcomes:

The outcome of any given reaction is a balance between these electronic and steric influences. The enhanced electrophilicity of the carbonyl carbon is often counteracted by the steric shield provided by the ortho-bromine atoms.

A study on the aldol reactions of 2,6-disubstituted benzaldehydes (like 2,6-dichlorobenzaldehyde (B137635) and 2,6-dibromobenzaldehyde) with arylacetonitriles demonstrated the significant impact of the ortho-substituents. acs.org These reactions often result in specific diastereomer ratios, and the conformation of the products is heavily influenced by the bulky aryl group, indicating that the steric effects persist beyond the initial reaction step. acs.org

The following table illustrates the expected influence of these competing effects on different types of reactions involving 2,6-Dibromo-4-chloro-benzaldehyde compared to a less hindered analogue, 4-chlorobenzaldehyde.

| Reaction Type | Reagent Type | Dominant Effect for 2,6-Dibromo-4-chloro-benzaldehyde | Expected Outcome vs. 4-chlorobenzaldehyde |

|---|---|---|---|

| Nucleophilic Addition (e.g., Grignard) | Bulky Nucleophile | Steric Hindrance | Significantly lower rate and/or yield. |

| Nucleophilic Addition | Small Nucleophile (e.g., CN⁻) | Electronic (Enhanced Electrophilicity) vs. Steric | Rate may be comparable or slightly lower, depending on the balance of effects. |

| Oxidation (e.g., to carboxylic acid) | Oxidizing Agent | Steric Hindrance | Slower reaction rate. ias.ac.in |

| Condensation (e.g., Wittig, Aldol) | Bulky Reagents | Steric Hindrance | Lower yields and potential for alternative reaction pathways. rsc.orgacs.org |

Advanced Structural Elucidation and Computational Chemistry of 2,6 Dibromo 4 Chloro Benzaldehyde

Advanced Spectroscopic Characterization Methodologies

A combination of advanced spectroscopic methods is employed to unambiguously determine the structure of 2,6-dibromo-4-chloro-benzaldehyde. Each technique offers unique insights into the molecular framework and electronic environment.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within the 2,6-dibromo-4-chloro-benzaldehyde molecule. sdsu.edu

COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2,6-dibromo-4-chloro-benzaldehyde, a COSY spectrum would be expected to show a correlation between the aldehyde proton and the aromatic protons, if any long-range coupling exists. However, due to the substitution pattern, the primary use would be to confirm the absence of adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. emerypharma.com For 2,6-dibromo-4-chloro-benzaldehyde, the HSQC spectrum would show correlations between the aromatic protons and their directly attached carbons, as well as the aldehyde proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-4 bonds) correlations between protons and carbons. columbia.edu This provides critical information for piecing together the molecular skeleton, especially for assigning quaternary carbons (carbons with no attached protons). emerypharma.com In the case of 2,6-dibromo-4-chloro-benzaldehyde, HMBC correlations would be expected between the aldehyde proton and the C1 and C2/C6 carbons of the aromatic ring. Correlations from the aromatic protons to the surrounding quaternary carbons (C1, C2, C4, C6) would also be key in confirming the substitution pattern.

A hypothetical table of expected 2D NMR correlations for 2,6-dibromo-4-chloro-benzaldehyde is presented below.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| Aldehyde-H | Aromatic-H (if coupled) | Carbonyl-C | C1, C2, C6 |

| Aromatic-H3 | Aromatic-H5 | C3 | C1, C4, C5 |

| Aromatic-H5 | Aromatic-H3 | C5 | C1, C3, C4 |

This table is illustrative and based on general principles of NMR spectroscopy.

The chemical shifts (δ) in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. bhu.ac.in In 2,6-dibromo-4-chloro-benzaldehyde, the electron-withdrawing nature of the bromine and chlorine atoms, as well as the carbonyl group, significantly influences the chemical shifts of the aromatic protons and carbons. The aldehyde proton is expected to appear at a characteristically downfield position (around 10 ppm). modgraph.co.uk The aromatic protons would be expected in the aromatic region, with their exact shifts determined by the combined inductive and resonance effects of the substituents.

Coupling constants (J), measured in Hertz (Hz), provide information about the connectivity and spatial relationship between nuclei. libretexts.org In this molecule, the coupling between the two meta-protons (H3 and H5) would be a key diagnostic feature, typically in the range of 2-3 Hz. libretexts.org Long-range couplings between the aldehyde proton and the aromatic protons might also be observable.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| Aldehyde ¹H | 9.5 - 10.5 | Deshielded by the carbonyl group. |

| Aromatic ¹H | 7.0 - 8.0 | Influenced by halogen and aldehyde substituents. |

| Carbonyl ¹³C | 185 - 195 | Characteristic for aromatic aldehydes. |

| Aromatic ¹³C | 120 - 140 | Specific shifts depend on the substituent pattern. |

This table provides general expected ranges and can vary based on solvent and experimental conditions.

High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. acs.org For 2,6-dibromo-4-chloro-benzaldehyde (C₇H₃Br₂ClO), the precise mass would be a key identifier. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

Fragmentation analysis in mass spectrometry reveals the pattern in which the molecule breaks apart upon ionization. This fragmentation pattern serves as a fingerprint for the compound's structure. For 2,6-dibromo-4-chloro-benzaldehyde, common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), halogen atoms (Br, Cl), or a combination thereof.

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-H]+ | Loss of a hydrogen atom |

| [M-CHO]+ | Loss of the formyl radical |

| [M-Br]+ | Loss of a bromine atom |

| [M-Cl]+ | Loss of a chlorine atom |

This table illustrates plausible fragmentation patterns.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netelixirpublishers.com

FT-IR Spectroscopy: In the FT-IR spectrum of 2,6-dibromo-4-chloro-benzaldehyde, a strong absorption band corresponding to the C=O stretching of the aldehyde group is expected in the region of 1680-1715 cm⁻¹. uobasrah.edu.iq The C-H stretching of the aldehyde proton would appear around 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations and the C-halogen bonds often show strong signals in the Raman spectrum. researchgate.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H stretch (aldehyde) | 2700 - 2900 | FT-IR |

| C=O stretch (aldehyde) | 1680 - 1715 | FT-IR (strong) |

| C=C stretch (aromatic) | 1400 - 1600 | FT-IR, Raman |

| C-Cl stretch | 600 - 800 | FT-IR, Raman |

| C-Br stretch | 500 - 600 | FT-IR, Raman |

This table is based on characteristic vibrational frequencies for the respective functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. gdckulgam.edu.in For 2,6-dibromo-4-chloro-benzaldehyde, the presence of the benzene (B151609) ring conjugated with the carbonyl group constitutes a chromophore that absorbs UV radiation.

One would expect to observe π → π* transitions, which are characteristic of conjugated systems, and potentially n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen. upi.edu The position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the substituents on the aromatic ring. The halogen atoms can cause a bathochromic (red) shift in the absorption bands. gdckulgam.edu.in

| Transition | Expected Wavelength Range (nm) | Description |

| π → π | 240 - 280 | High-intensity transition due to the conjugated system. |

| n → π | 300 - 350 | Lower intensity transition of the carbonyl group. |

This table presents expected electronic transitions for an aromatic aldehyde.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline compounds. It allows for the precise measurement of atomic positions, which in turn defines the molecular geometry, intermolecular interactions, and crystal packing.

Single crystal X-ray diffraction (SC-XRD) studies on derivatives of 2,6-dibromo-4-chloro-benzaldehyde, such as its aniline (B41778) and phenol (B47542) analogs, have provided detailed structural information. For instance, the crystal structure of 2,6-dibromo-4-chloroaniline (B1580550) has been determined to be in the monoclinic space group P21/c. nih.gov These studies are fundamental in establishing a baseline for the structural effects of the dibromo-chloro substitution pattern on the benzaldehyde (B42025) scaffold.

SC-XRD analysis yields precise data on the covalent bond lengths, the angles between these bonds, and the torsional angles that describe the conformation of the molecule. In a derivative, (E)-2,6-Dibromo-4-{2-[1-(1H,1H,2H,2H-perfluorooctyl)pyridinium-4-yl]ethenyl}phenolate, obtained from the condensation of 3,5-dibromo-4-hydroxybenzaldehyde, the bond length of the ethenyl bridge linking the two ring systems is 1.337 (6) Å, which is characteristic of a double bond. researchgate.net The mean planes of the benzene and pyridine (B92270) rings in this molecule are nearly coplanar, with an angle of 2.97 (2)°. researchgate.net For 2,6-dibromo-4-fluoroaniline, a related compound, bond lengths and angles were found to be within the normal ranges. researchgate.net

Table 1: Selected Crystallographic Data for a 2,6-Dibromo-4-substituted Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 22.2362 (7) |

| b (Å) | 6.7922 (18) |

| c (Å) | 18.9098 (5) |

| β (°) | 103.989 (3) |

| V (ų) | 2771.3 (7) |

Data for (E)-2,6-Dibromo-4-{2-[1-(1H,1H,2H,2H-perfluorooctyl)pyridinium-4-yl]ethenyl}phenolate methanol (B129727) disolvate. researchgate.net

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the crystal structure of 2,6-dibromo-4-chloroaniline, molecules are linked by N—H···Br hydrogen bonds, forming chains along the researchgate.net direction. nih.gov This compound also exhibits intramolecular N—H···Br hydrogen bonds, which create S(5) ring motifs. nih.gov

Halogen bonding is another significant interaction observed in related structures. For example, in 2,6-dibromo-4-chlorobenzonitrile, Br···N contacts of 3.049 (2) Å are the strongest intermolecular interactions. researchgate.net In the crystal structure of a solvatochromic dye derived from 3,5-dibromo-4-hydroxybenzaldehyde, significant π–π stacking interactions are observed between the benzene and pyridine rings of adjacent molecules. researchgate.net The analysis of crystal structures of various benzaldehyde derivatives reveals that weak C–H···O hydrogen bonding, C–H···π, π–π, and halogen bonding interactions are crucial in the formation of their supramolecular assemblies. rsc.org

The way molecules pack in a crystal can lead to different crystalline forms, a phenomenon known as polymorphism. These different forms can exhibit distinct physical properties. Studies on benzalazine (B126859) derivatives, such as 4-chloro-4'-iodobenzalazine, show that their crystal packing is often dictated by halogen-halogen interactions and sometimes weak π-π interactions. researchgate.net The investigation of different polymorphs is crucial as the stability and properties of the solid material can vary significantly between forms. While extensive polymorphism studies on 2,6-dibromo-4-chloro-benzaldehyde itself are not widely reported, the analysis of its derivatives provides insight into the types of packing motifs that can be expected.

Single Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are powerful tools for complementing experimental data and for predicting molecular properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. DFT calculations have been employed to study various halogenated benzaldehydes and their derivatives. researchgate.netmdpi.com For instance, DFT calculations at the B3LYP/6-31G* level have been used to establish the structural features and molecular orbitals of 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines, which are derivatives of di-brominated scaffolds. mdpi.com

These calculations can predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. For example, in a study of 4-bromobenzaldehyde (B125591) on a TiO2 cluster, DFT was used to elucidate the mechanism of photoselective catalytic reduction. rsc.org In the context of 2,6-dibromo-4-chloro-benzaldehyde, DFT calculations can provide insights into the effects of the three halogen substituents on the electron distribution within the molecule, the reactivity of the aldehyde group, and the nature of its excited states. Such theoretical studies are invaluable for rationalizing experimental observations and for guiding the design of new functional molecules. bohrium.com

Density Functional Theory (DFT) Calculations

Geometry Optimization and Energetic Profiles

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. semanticscholar.org For 2,6-Dibromo-4-chloro-benzaldehyde, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Theoretical calculations, typically using DFT methods such as B3LYP with a basis set like 6-311++G(d,p), are employed to perform this optimization. semanticscholar.orgcsic.es The process iteratively adjusts the coordinates of the atoms until the forces on each atom are close to zero, thus locating a stable conformation. The resulting data provides a detailed picture of the molecule's structure. For instance, calculations would define the precise lengths of the C-Br, C-Cl, C=O, and C-H bonds, as well as the planarity of the benzene ring and the orientation of the aldehyde group.

Energetic profiles can be explored through potential energy surface (PES) scans. This involves systematically changing a specific geometric parameter, such as the dihedral angle of the aldehyde group relative to the aromatic ring, and calculating the energy at each step. semanticscholar.org This analysis helps identify the most stable conformer and the energy barriers to rotation, providing insight into the molecule's conformational flexibility.

Table 1: Predicted Structural Parameters from Geometry Optimization This interactive table outlines the types of data obtained from geometry optimization calculations for 2,6-Dibromo-4-chloro-benzaldehyde.

| Parameter | Description | Typical Predicted Information |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-C (aromatic), C-H, C=O, C-Cl, C-Br bond distances in Ångstroms (Å). |

| Bond Angles | The angle formed between three connected atoms. | Angles defining the geometry of the ring and substituents (e.g., C-C-C, C-C-H, O=C-H) in degrees (°). |

| Dihedral Angles | The angle between two intersecting planes, used to define molecular conformation. | Torsion angles that describe the orientation of the aldehyde group relative to the benzene ring, indicating planarity. |

| Total Energy | The calculated total electronic energy of the optimized structure. | A value in Hartrees or eV, used to compare the relative stability of different isomers or conformers. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.comulima.edu.pe

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ulima.edu.pe

A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it can be more easily polarized and undergo electronic transitions. csic.es

For 2,6-Dibromo-4-chloro-benzaldehyde, the HOMO is expected to be localized primarily on the benzene ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely concentrated on the aldehyde group, particularly the antibonding π* orbital of the carbonyl group, which is electron-deficient. This distribution allows for the prediction of how the molecule will interact with other reagents. csic.es Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity, can also be derived from the HOMO and LUMO energies to further quantify reactivity. csic.es

Table 2: Principles of FMO Analysis This table explains the key components of Frontier Molecular Orbital theory and their significance in predicting chemical reactivity.

| Component | Description | Significance for Reactivity Prediction |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate electrons. The site of attack by electrophiles. A high HOMO energy indicates a better electron donor. numberanalytics.comresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept electrons. The site of attack by nucleophiles. A low LUMO energy indicates a better electron acceptor. numberanalytics.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability. A large gap correlates with high stability and low reactivity. A small gap suggests higher reactivity. numberanalytics.comulima.edu.pe |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different charge regions. researchgate.net

Red areas signify regions of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles.

Blue areas indicate regions of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles.

Green areas represent regions of neutral or near-zero potential.

For 2,6-Dibromo-4-chloro-benzaldehyde, an EPS map would clearly illustrate the molecule's reactive sites. The most negative potential (red) is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack. csic.esulima.edu.pe Regions of positive potential (blue) would likely be found near the hydrogen atom of the aldehyde group and potentially around the halogen atoms due to σ-hole effects, particularly for bromine. The aromatic ring itself would display a complex potential distribution influenced by the electron-withdrawing effects of the halogens and the aldehyde group.